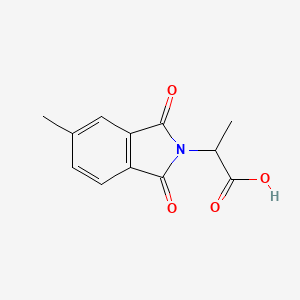![molecular formula C15H16ClNO B1416856 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide CAS No. 1094533-47-7](/img/structure/B1416856.png)
2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide
Descripción general
Descripción
2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide is a chemical compound with the CAS Number: 1094533-47-7 . It has a molecular weight of 261.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16ClNO/c1-10(16)15(18)17-11(2)13-9-5-7-12-6-3-4-8-14(12)13/h3-11H,1-2H3,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 261.75 . More specific physical and chemical properties such as melting point, boiling point, and solubility might need to be determined experimentally or through further literature search.Aplicaciones Científicas De Investigación
Antimicrobial Activity
New derivatives of N-(naphthalen-1-yl)propanamide, including 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide, have been synthesized and studied for their antimicrobial activity. These compounds exhibited notable activity against a range of bacteria and fungi, with some showing comparable effectiveness to known antimicrobial agents like ketoconazole and chloramphenicol (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Cytotoxic Activities
These N-(naphthalen-1-yl)propanamide derivatives, including the 2-chloro variant, have also been evaluated for cytotoxic activities against various cell lines. Certain compounds displayed significant cytotoxicity, suggesting potential in cancer research and treatment (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Anti-Parkinson’s Screening
In a study focusing on novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, including structures similar to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide, significant anti-Parkinson’s activity was observed in an in vivo model. This indicates potential therapeutic applications in neurodegenerative diseases (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Supramolecular Interaction Study
Studies have explored the interaction of napropamide, a compound related to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide, with β-cyclodextrin. This research is vital for understanding drug delivery mechanisms and enhancing the efficacy of pharmaceutical compounds (Tang, Liu, Wang, & Chen, 2004).
Anticonvulsant Activity
Research on naphthalen-2-yl acetate and related compounds, which are structurally similar to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide, has shown promising results in anticonvulsant activity studies. This suggests potential use in the treatment of epilepsy and related disorders (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-chloro-N-(1-naphthalen-1-ylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(16)15(18)17-11(2)13-9-5-7-12-6-3-4-8-14(12)13/h3-11H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYHBUOQIJXTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243157 | |
| Record name | 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide | |
CAS RN |
1094533-47-7 | |
| Record name | 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094533-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



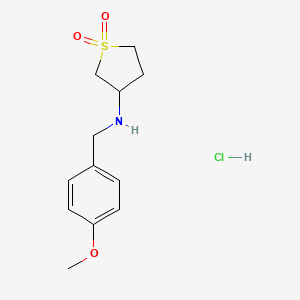
![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)
![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)
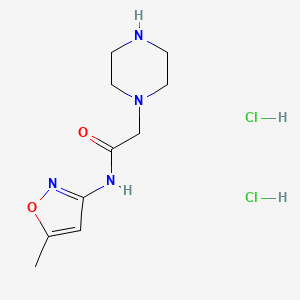
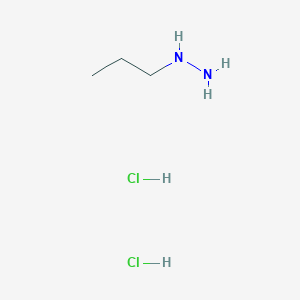
![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)
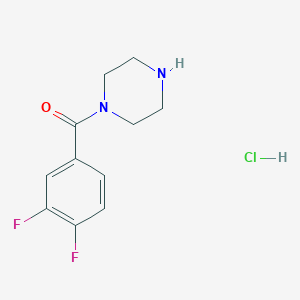
![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)
![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)
![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)
![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)
